N-benzyl-2-{1-[(diethylcarbamoyl)methyl]-1H-indol-3-yl}-2-oxo-N-(propan-2-yl)acetamide
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Overview
Description
N-benzyl-2-{1-[(diethylcarbamoyl)methyl]-1H-indol-3-yl}-2-oxo-N-(propan-2-yl)acetamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and material science. This compound is characterized by its unique structure, which includes an indole core, a diethylamino group, and a benzyl moiety, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-{1-[(diethylcarbamoyl)methyl]-1H-indol-3-yl}-2-oxo-N-(propan-2-yl)acetamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of N-benzyl-2-chloroacetamide with diethylamine in the presence of a base such as potassium carbonate in acetonitrile, followed by refluxing for 12 hours . The resulting intermediate is then reacted with isopropylamine and an indole derivative under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2-{1-[(diethylcarbamoyl)methyl]-1H-indol-3-yl}-2-oxo-N-(propan-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or indole moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
N-benzyl-2-{1-[(diethylcarbamoyl)methyl]-1H-indol-3-yl}-2-oxo-N-(propan-2-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Industry: Utilized in the development of novel materials with specific optical or electronic properties
Mechanism of Action
The mechanism of action of N-benzyl-2-{1-[(diethylcarbamoyl)methyl]-1H-indol-3-yl}-2-oxo-N-(propan-2-yl)acetamide involves its interaction with specific molecular targets. For instance, it may bind to neuronal sodium channels and L-type calcium channels, modulating their activity and leading to anticonvulsant effects . Additionally, it may interact with DNA or proteins, influencing cellular processes and exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
- N-benzyl-2-(diethylamino)acetamide
- 2-(diethylamino)-N-phenylethylacetamide
- N-benzyl-2-phenylpyrimidin-4-amine derivatives
Uniqueness
N-benzyl-2-{1-[(diethylcarbamoyl)methyl]-1H-indol-3-yl}-2-oxo-N-(propan-2-yl)acetamide is unique due to its specific structural features, such as the indole core and the combination of benzyl and diethylamino groups. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for research and development .
Properties
IUPAC Name |
N-benzyl-2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-2-oxo-N-propan-2-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31N3O3/c1-5-27(6-2)24(30)18-28-17-22(21-14-10-11-15-23(21)28)25(31)26(32)29(19(3)4)16-20-12-8-7-9-13-20/h7-15,17,19H,5-6,16,18H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VETGBTXCRQURHR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CN1C=C(C2=CC=CC=C21)C(=O)C(=O)N(CC3=CC=CC=C3)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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